Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester
Description
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester (IUPAC name) is a carbamate ester featuring a diethylcarbamoyl group attached to a para-tert-butyl-substituted phenyl ring. This compound is structurally characterized by its bulky tert-butyl group, which enhances steric hindrance and lipophilicity, and the diethylcarbamate moiety, which influences its stability and pharmacological activity. Its synthesis typically involves coupling reactions under basic conditions, as seen in microwave-assisted protocols using cesium carbonate (Cs₂CO₃) in DMF/water mixtures .
Properties
CAS No. |
28460-09-5 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
(4-tert-butylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-12(9-11-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
WUOYUUHGJZHLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbamates, while reduction may produce amines.
Scientific Research Applications
Organic Synthesis
Role as a Reagent and Intermediate :
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester serves as a crucial reagent in the synthesis of other organic compounds. It participates in reactions with isocyanates or other electrophiles, leading to the formation of more complex structures. The synthesis typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate under controlled conditions, often utilizing solvents like dichloromethane.
Pharmaceutical Applications
Potential Drug Development :
Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition. It may interact with specific enzymes by binding to their active sites, thereby blocking their normal function. This characteristic suggests its potential use as an active pharmaceutical ingredient or precursor in therapeutic formulations.
Enzyme Inhibition Studies :
Studies have shown that this compound can inhibit enzymes critical for various biological processes. This property is particularly relevant in drug design aimed at developing enzyme inhibitors for therapeutic purposes.
Biological Research
Mechanism of Action :
The mechanism through which this compound exerts its effects involves binding to the active site of specific enzymes, preventing substrate interaction and inhibiting enzymatic activity. This mechanism is essential for understanding its pharmacological potential and guiding further research into its therapeutic applications.
Mechanism of Action
The mechanism of action of carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The compound may also interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Comparison with Similar Carbamate Esters
Structural and Functional Group Variations
Key structural analogs differ in substituents on the carbamate group (e.g., alkyl, aryl) and the phenyl ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- For example, the target compound’s logP is estimated at ~3.5, compared to ~2.0 for dimethylcarbamates .
- Synthetic Accessibility : Microwave-assisted methods () offer higher yields (>75%) for carbamates with bulky substituents, whereas traditional routes may struggle with steric hindrance .
Biological Activity
Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester (CAS Number: 28460-09-5) is a carbamate compound with notable biological activities, particularly in enzyme inhibition. This article reviews its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis typically involves the reaction of diethylamine with 4-(1,1-dimethylethyl)phenyl isocyanate. The process can be summarized in the following steps:
- Reactants Preparation : Diethylamine and 4-(1,1-dimethylethyl)phenyl isocyanate are prepared.
- Reaction Conditions : The reaction is conducted in a solvent such as dichloromethane under controlled temperature.
- Purification : The product is purified through standard organic synthesis techniques.
Enzyme Inhibition
Research indicates that this compound acts primarily as an enzyme inhibitor. It may inhibit specific enzymes by binding to their active sites, thereby blocking their normal function. This characteristic suggests potential applications in drug development.
- Mechanism of Action : The compound's interaction with enzymes can lead to altered cellular processes by changing membrane permeability or interfering with molecular targets within biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that carbamic acid derivatives can inhibit acetylcholinesterase (AchE), which is crucial for neurotransmitter regulation in the nervous system. This inhibition could lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
- Toxicological Evaluation : Toxicological assessments have shown that while the compound exhibits some inhibitory effects on enzymes, it also requires further evaluation for potential toxicity and environmental impact .
Comparative Analysis with Similar Compounds
The following table summarizes structural comparisons and unique features of this compound with other carbamate compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carbamic acid, phenyl ester | Structure | Lacks the bulky tert-butyl group |
| Carbamic acid, N-(2-phenyl-4-thiazolyl)-, 1,1-dimethylethyl ester | Structure | Contains a thiazolyl group affecting reactivity |
| Carbamic acid, (4-ethynylphenyl)-, 1,1-dimethylethyl ester | Structure | Features an ethynyl group leading to unique reactivity |
Q & A
Basic Synthesis Methods
Q: What are the optimized synthetic routes for producing Carbamic acid, diethyl-, 4-(1,1-dimethylethyl)phenyl ester, and how are reaction conditions tailored to improve yield? A: The compound is synthesized via coupling diethylcarbamic acid with 4-tert-butylphenol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF. Key parameters include:
- Temperature: 0–25°C to minimize side reactions.
- Catalyst: 4-DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
Yield optimization (>85%) requires strict moisture control and stoichiometric excess of the phenol derivative. Analytical validation via -NMR (δ 1.2–1.4 ppm for tert-butyl protons) and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .
Structural Characterization
Q: Which spectroscopic and computational methods are critical for resolving the molecular structure of this carbamate ester? A:
- NMR Spectroscopy: - and -NMR identify substituents (e.g., tert-butyl δ 31.5 ppm in -NMR). ROESY experiments confirm spatial proximity of the tert-butyl group to the ester oxygen.
- X-ray Crystallography: Resolves crystal packing and torsional angles of the carbamate group (if single crystals are obtainable).
- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict bond lengths and angles, validated against NIST Chemistry WebBook data .
Hydrolytic Stability
Q: How do pH and temperature influence the hydrolytic degradation kinetics of this compound? A: Hydrolysis follows pseudo-first-order kinetics:
- Acidic Conditions (pH <3): Protonation of the ester oxygen accelerates cleavage, with <24 hours at 37°C.
- Basic Conditions (pH >10): Nucleophilic attack by hydroxide ions dominates, ~2 hours at 25°C.
- Neutral Conditions: Stability increases ( >1 week at 25°C).
Methodology: Monitor degradation via UV-Vis (loss of tert-butylphenyl absorbance at 270 nm) or LC-MS .
Advanced Synthesis: Stereoselective Derivatives
Q: What strategies enable stereoselective synthesis of chiral analogs, and how is enantiomeric purity assessed? A: Chiral centers are introduced using:
- Asymmetric Catalysis: Chiral ligands (e.g., BINAP) with palladium catalysts for Suzuki couplings of substituted aryl groups.
- Chiral Pool Synthesis: Starting from enantiopure tert-butyl glycidol derivatives.
- Resolution: Diastereomeric salt formation with (+)- or (-)-tartaric acid.
Enantiomeric excess (>99%) is quantified via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or polarimetry .
Biological Interaction Studies
Q: What in vitro assays evaluate this compound’s inhibition of acetylcholinesterase (AChE) or cytochrome P450 (CYP450)? A:
- AChE Inhibition: Ellman’s assay using acetylthiocholine iodide; IC determination via absorbance at 412 nm.
- CYP450 Metabolism: Human liver microsomes incubated with NADPH, analyzed by LC-MS/MS for metabolite formation.
- QSAR Modeling: Hammett constants and logP values correlate substituent effects with activity .
Analytical Challenges: Conformational Isomerism
Q: How are NMR signal splitting issues caused by tert-butyl group rotation addressed? A:
- Variable Temperature NMR: Cooling to -40°C slows rotation, simplifying splitting patterns.
- Computational Simulations: Gaussian NMR shielding calculations predict δ values for each conformer.
- 2D NMR: --HSQC distinguishes overlapping signals .
SAR Studies: Derivative Synthesis
Q: What methodologies guide the synthesis of analogs for structure-activity relationship (SAR) analysis? A:
| Modification | Method | Impact |
|---|---|---|
| tert-butyl Replacement | Suzuki coupling with aryl boronic acids | Alters lipophilicity and steric bulk |
| Ester Group Variation | Alkylation with bromoalkanes | Modifies metabolic stability |
| Diethylamine Substitution | Reductive amination | Enhances receptor binding affinity |
Parallel synthesis in 96-well plates enables rapid screening .
Thermodynamic Analysis
Q: How are Gibbs free energy () and activation energy () determined for hydrolysis? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
